7-Bromo-5-methyl-1H-indole-3-carboxylic acid
Overview
Description
7-Bromo-5-methyl-1H-indole-3-carboxylic acid: is an organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 5th position, and a carboxylic acid group at the 3rd position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1H-indole-3-carboxylic acid typically involves the bromination of 5-methylindole followed by carboxylation. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 7th position. The resulting 7-bromo-5-methylindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 7-Bromo-5-methyl-1H-indole-3-carboxylic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the indole ring.
Coupling Reactions: The carboxylic acid group can be activated and used in coupling reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Reagents like carbodiimides (e.g., EDC, DCC) are used to activate the carboxylic acid group for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce amides, esters, and other derivatives.
Scientific Research Applications
7-Bromo-5-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and carboxylic acid groups can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-indole-3-carboxylic acid
- 7-Bromo-1H-indole-3-carboxylic acid
- 5-Methyl-1H-indole-3-carboxylic acid
Uniqueness
7-Bromo-5-methyl-1H-indole-3-carboxylic acid is unique due to the specific combination of substituents on the indole ring. The presence of both a bromine atom and a methyl group at distinct positions can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with molecular targets and different applications in research and industry.
Properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6-7(10(13)14)4-12-9(6)8(11)3-5/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISLCEGBFSFZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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